Ethyl (2S)-2-(benzylamino)butanoate
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Overview
Description
Ethyl 2-(benzylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, with a benzylamino substituent on the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(benzylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromobutanoate with benzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the benzylamino group.
Another method involves the aza-Michael addition of benzylamine to ethyl 2-butenoate. This reaction can be catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and can be carried out under solvent-free conditions or using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of ethyl 2-(benzylamino)butanoate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using dilute hydrochloric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Hydrolysis: Ethyl 2-(benzylamino)butanoate hydrolysis yields 2-(benzylamino)butanoic acid and ethanol.
Reduction: Reduction of the ester group yields 2-(benzylamino)butanol.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
Ethyl 2-(benzylamino)butanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Biological Studies: It can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industrial Applications: The compound’s properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylamino)butanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active benzylamino moiety, which can interact with biological targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 2-(benzylamino)butanoate can be compared with other similar compounds, such as:
Ethyl 2-(phenylamino)butanoate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 2-(methylamino)butanoate: Contains a methylamino group instead of a benzylamino group.
Ethyl 2-(dimethylamino)butanoate: Contains a dimethylamino group instead of a benzylamino group.
The uniqueness of ethyl 2-(benzylamino)butanoate lies in the presence of the benzylamino group, which can impart specific chemical and biological properties that differ from those of its analogs.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-(benzylamino)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-12(13(15)16-4-2)14-10-11-8-6-5-7-9-11/h5-9,12,14H,3-4,10H2,1-2H3 |
InChI Key |
IZWBJQAUJRUHLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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